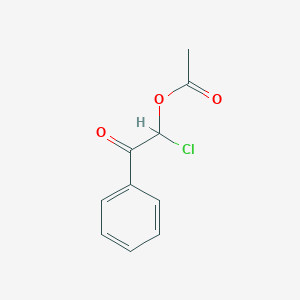
8-Methyl-4-(prop-2-EN-1-YL)nona-1,7-dien-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol is a chemical compound with a complex structure that includes multiple double bonds and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the Carbon Skeleton: This step involves the construction of the carbon backbone through reactions such as aldol condensation or Michael addition.
Introduction of Double Bonds: The double bonds can be introduced using elimination reactions or through the use of specific reagents that promote the formation of alkenes.
Hydroxyl Group Addition: The hydroxyl group can be introduced through oxidation reactions, where a precursor molecule is oxidized to form the alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted compounds.
Scientific Research Applications
8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and interactions with biological molecules. The compound may act as an antioxidant by donating electrons to neutralize free radicals, or it may inhibit microbial growth by disrupting cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
- 2-((2R,4aR,8aS)-4a-Methyl-8-methylenedecahydronaphthalen-2-yl)prop-2-en-1-ol
Uniqueness
8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group.
Properties
CAS No. |
89780-45-0 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
8-methyl-4-prop-2-enylnona-1,7-dien-4-ol |
InChI |
InChI=1S/C13H22O/c1-5-9-13(14,10-6-2)11-7-8-12(3)4/h5-6,8,14H,1-2,7,9-11H2,3-4H3 |
InChI Key |
AXUZDFJTKJDAJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(CC=C)(CC=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


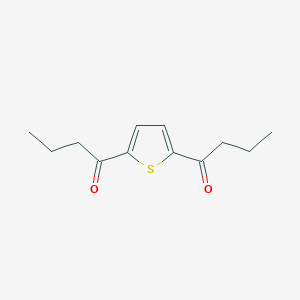

![2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one](/img/structure/B14400155.png)
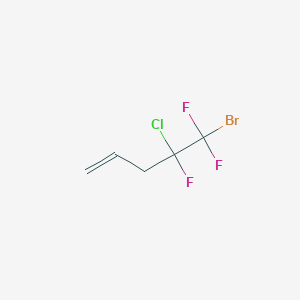

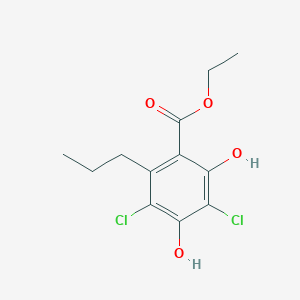
![5-Acetyl-1-[2-(2-hydroxy-3,4-dimethoxyphenyl)ethyl]piperidin-2-one](/img/structure/B14400171.png)
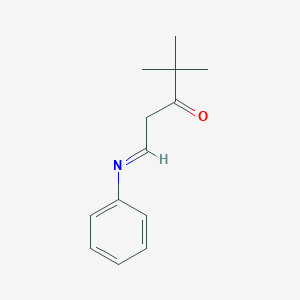

oxophosphanium](/img/structure/B14400185.png)
![2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide](/img/structure/B14400188.png)
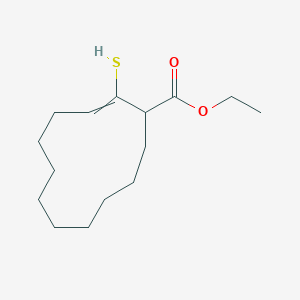
![1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole](/img/structure/B14400208.png)
